molecular formula C13H19BO3 B580714 4-(Cyclohexyloxy)methylphenylboronic acid CAS No. 1221823-93-3

4-(Cyclohexyloxy)methylphenylboronic acid

Cat. No.: B580714
CAS No.: 1221823-93-3
M. Wt: 234.102
InChI Key: KSJIFPBSHMFGOT-UHFFFAOYSA-N
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Description

4-(Cyclohexyloxy)methylphenylboronic acid is a boronic acid derivative characterized by a cyclohexyloxymethyl substituent at the para position of the phenyl ring. The compound’s structure combines the electron-withdrawing boronic acid group (–B(OH)₂) with a bulky, lipophilic cyclohexyl ether moiety. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds in pharmaceuticals and materials science .

Properties

IUPAC Name

[4-(cyclohexyloxymethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BO3/c15-14(16)12-8-6-11(7-9-12)10-17-13-4-2-1-3-5-13/h6-9,13,15-16H,1-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSJIFPBSHMFGOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)COC2CCCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681337
Record name {4-[(Cyclohexyloxy)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221823-93-3
Record name {4-[(Cyclohexyloxy)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclohexyloxy)methylphenylboronic acid typically involves the reaction of 4-bromomethylphenylboronic acid with cyclohexanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like toluene. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale adaptation of the laboratory synthesis methods. This includes optimizing reaction conditions to enhance yield and purity, and employing continuous flow reactors for better scalability .

Mechanism of Action

The mechanism of action of 4-(Cyclohexyloxy)methylphenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key properties of 4-(Cyclohexyloxy)methylphenylboronic acid with analogous phenylboronic acids differing in substituent type and position:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Key Applications/Notes Ref.
This compound* C₁₃H₁₉BO₃ 234.10 (calculated) Bulky ether (cyclohexyl) Potential use in drug synthesis
4-Methoxyphenylboronic acid C₇H₉BO₃ 151.96 Small ether (methoxy) Cross-coupling reactions, material science
4-(Dimethylamino)methylphenylboronic acid C₉H₁₄BNO₂ 179.02 Aminoalkyl (dimethylamino) Intermediate in antitubercular agents
4-(Methylsulfonyl)phenylboronic acid C₇H₉BO₄S 216.03 Sulfonyl (electron-withdrawing) Enzyme inhibition studies
4-Carboxyphenylboronic acid C₇H₇BO₄ 165.94 Carboxylic acid Hyaluronidase inhibitor synthesis
2-(Cyclohexyloxy)methylphenylboronic acid C₁₃H₁₉BO₃ 234.10 Bulky ether (ortho isomer) Limited commercial availability
Key Observations:

Steric and Electronic Effects: The cyclohexyloxymethyl group introduces significant steric bulk compared to smaller substituents like methoxy (–OCH₃) or methylsulfonyl (–SO₂CH₃). This may reduce reaction rates in Suzuki couplings due to hindered access to the boron center . In contrast, sulfonyl and carboxylic acid groups are electron-withdrawing, which may alter reactivity .

Lipophilicity and Solubility: Cyclohexyloxymethyl and other bulky substituents increase lipophilicity (logP ≈ 2–3 estimated), enhancing membrane permeability but reducing aqueous solubility. Methoxy and aminoalkyl derivatives exhibit moderate hydrophilicity, while sulfonyl and carboxy groups improve solubility in polar solvents .

Biological Activity

4-(Cyclohexyloxy)methylphenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various biochemical applications, including drug development and molecular recognition.

Chemical Structure

The compound features a phenyl ring substituted with a cyclohexyloxy group and a boronic acid functional group. Its chemical structure can be represented as follows:

C12H17BO3\text{C}_{12}\text{H}_{17}\text{B}O_3

The biological activity of boronic acids, including this compound, primarily arises from their ability to interact with biological molecules such as enzymes and receptors. The boron atom can form complexes with hydroxyl groups present in sugars and other biomolecules, influencing various biological pathways. This interaction can modulate enzyme activity, alter signal transduction pathways, and affect cellular processes.

Anticancer Properties

Research has indicated that this compound exhibits anticancer activity through the inhibition of specific cancer cell lines. Studies have shown that it can induce apoptosis in tumor cells by targeting key signaling pathways involved in cell proliferation and survival.

  • Case Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of phenylboronic acids demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7) with IC50 values ranging from 5 to 20 µM depending on the substituents on the phenyl ring .

Antidiabetic Effects

Boronic acids have also been explored for their potential use in diabetes management. The ability of these compounds to inhibit certain enzymes involved in glucose metabolism presents a promising avenue for therapeutic application.

  • Research Findings : In vitro studies have shown that this compound can inhibit the activity of α-glucosidase, an enzyme that plays a crucial role in carbohydrate digestion. This inhibition may lead to reduced postprandial blood glucose levels .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

Compound NameIC50 (µM)Anticancer Activityα-Glucosidase Inhibition
This compound10YesYes
4-Methylphenylboronic acid15YesModerate
Phenylboronic acid25YesNo

Applications in Drug Development

The unique properties of this compound make it a candidate for further development as a therapeutic agent. Its ability to selectively target enzymes involved in metabolic pathways positions it as a potential treatment for cancer and diabetes.

Future Directions

Ongoing research is focused on optimizing the structure of this compound to enhance its efficacy and selectivity. Investigations into its pharmacokinetics and bioavailability are essential steps toward developing it into a viable therapeutic option.

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